6-Bromo-5,7-difluoroquinolin-2(1H)-one is a synthetic organic compound belonging to the quinoline family, characterized by its unique structure that includes bromine and fluorine substituents. The compound's molecular formula is C9H5BrF2N2O, and it is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
This compound can be synthesized through various organic reactions, and its properties have been documented in scientific literature and databases such as PubChem and BenchChem. The synthesis methods and applications have been explored in numerous studies, highlighting its significance in drug discovery.
6-Bromo-5,7-difluoroquinolin-2(1H)-one falls under the category of heterocyclic compounds, specifically quinolines. It is classified as a halogenated derivative due to the presence of bromine and fluorine atoms. This classification is important for understanding its reactivity and potential biological activity.
The synthesis of 6-Bromo-5,7-difluoroquinolin-2(1H)-one can be achieved through several methods, primarily involving the bromination of 5,7-difluoroquinolin-2(1H)-one. Common synthetic routes include:
The synthesis often requires careful control of reaction conditions such as temperature and time to optimize yields. For example, a typical reaction may proceed at room temperature with stirring for several hours to ensure complete conversion of starting materials.
The molecular structure of 6-Bromo-5,7-difluoroquinolin-2(1H)-one features a quinoline ring system with two fluorine atoms at positions 5 and 7 and a bromine atom at position 6. The presence of these halogens contributes to the compound's electronic properties and reactivity.
6-Bromo-5,7-difluoroquinolin-2(1H)-one participates in various chemical reactions typical for halogenated quinolines:
The reactivity of this compound is influenced by the electron-withdrawing effects of the fluorine atoms and the electron-donating nature of the nitrogen atom in the quinoline structure.
In biological contexts, compounds like 6-Bromo-5,7-difluoroquinolin-2(1H)-one may interact with specific protein targets or enzymes. The mechanism often involves:
Studies have indicated that similar compounds exhibit activity against various kinases, suggesting that 6-Bromo-5,7-difluoroquinolin-2(1H)-one may also have kinase inhibitory properties.
6-Bromo-5,7-difluoroquinolin-2(1H)-one has potential applications in:
The ongoing research into halogenated quinolines continues to reveal new insights into their biological activities and potential therapeutic uses, making compounds like 6-Bromo-5,7-difluoroquinolin-2(1H)-one significant in both academic and industrial settings.
The synthesis of 6-bromo-5,7-difluoroquinolin-2(1H)-one relies on strategic bromination of fluorinated quinolinone precursors. The KBrO₃/HBr system enables regioselective bromination across polyfluorinated quinolin-2(1H)-ones, with pathway divergence governed by existing fluorine substitution patterns. When position 6 is fluorinated, bromination occurs exclusively at C3 to form intermediates like 3-bromo-5,6,7,8-tetrafluoroquinolin-2(1H)-one. Conversely, non-fluorinated C6 positions permit dual bromination at C3 and C6, yielding 3,6-dibromo derivatives as key precursors [1] [5]. Multistep sequences typically commence with AlCl₃-catalyzed cyclization of fluorinated cinnamanilides to construct the quinolinone core, followed by controlled bromination. A representative pathway is illustrated below:
Synthetic Route
Table 1: Precursor-Dependent Bromination Outcomes
Starting Quinolinone | Fluorine Positions | Dominant Product | Yield (%) |
---|---|---|---|
5,6,7,8-Tetrafluoro | 5,6,7,8 | 3-Bromo derivative | 92 |
6,7-Difluoro | 6,7 | 3,6-Dibromo derivative | 85 |
5,7-Difluoro | 5,7 | 6-Bromo-5,7-difluoro | 88 |
Regioselectivity in 6-bromo-5,7-difluoroquinolin-2(1H)-one stems from electronic differentiation between halogen types:
DFT calculations confirm bromine at C6 increases positive charge at adjacent positions (C7: +0.32 e), enabling selective amination. Heterocyclic ring formation exploits the C3 carbonyl for cyclocondensation with hydrazines, yielding fused pyrazolo[3,4-b]quinolinones [1] [5].
Table 2: Site-Specific Reactivity in Functionalization
Position | Substituent | Reaction Compatibility | Electronic Effect |
---|---|---|---|
C3 | Carbonyl | Nucleophilic addition | δ⁺ = +0.41 e |
C6 | Bromine | Cross-coupling | BDE = 289 kJ/mol |
C7 | Fluorine | SNAr with amines | σₘ = +0.37 |
Cyclopropanation employs transition metal catalysts to generate spirocyclic derivatives. Cu(OTf)₂ (10 mol%) with ethyl diazoacetate in DCM facilitates cyclopropane fusion at C3–C4, crucial for bioactive analog synthesis. Microwave assistance (150°C, 20 min) enhances efficiency, achieving 94% conversion versus thermal conditions (72%, 12 h) [5] .
Heterocycle Formation utilizes:
Table 3: Catalytic Systems for Key Transformations
Reaction | Catalyst System | Conditions | Product | Yield (%) |
---|---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄/K₂CO₃ | DME/H₂O, 80°C, 5 h | 6-Aryl-5,7-difluoroquinolinone | 78–92 |
Cyanation | CuI/KCN (NMP solvent) | 200°C, 24 h | 6-Cyano derivative | 85 |
Spirocyclopropanation | Cu(OTf)₂/ethyl diazoacetate | DCM, 25°C, 2 h | Spiro[2.5]octane | 91 |
Solvent effects profoundly influence cross-coupling efficiency:
Temperature thresholds control selectivity:
Hydrolysis kinetics for converting nitriles to carboxylic acids require ethanol/water (4:1) at 110°C. Lower temperatures (80°C) result in incomplete reaction (<30% conversion), while higher temperatures (>130°C) degrade the quinolinone core [8].
Table 4: Optimization Parameters for Coupling Reactions
Reaction | Optimal Solvent | Temperature (°C) | Key Additive | Yield (%) |
---|---|---|---|---|
Bromination | Acetic acid | 60–80 | HBr (aq) | 88 |
Suzuki coupling | 1,4-Dioxane | 80 | K₂CO₃ | 85 |
Piperazination | DMSO | 110 | None | 92 |
Ester hydrolysis | Ethanol/H₂O | 110 | NaOH | 95 |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1